molecular formula C12H14N2O5S B5458347 Oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetic acid

Oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetic acid

Cat. No.: B5458347
M. Wt: 298.32 g/mol
InChI Key: ZTCXJQFTWHUHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetic acid is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an amino acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The sulfonyl group is then introduced through sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves coupling the sulfonylated pyrrolidine with an amino acid derivative under conditions that promote amide bond formation, such as using coupling agents like EDCI or HATU in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxo{[4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and an amino acid moiety. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .

Properties

IUPAC Name

2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c15-11(12(16)17)13-9-3-5-10(6-4-9)20(18,19)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCXJQFTWHUHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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